4-Acetyl-3-methylpyridin-2(1H)-one
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Overview
Description
4-Acetyl-3-methylpyridin-2(1H)-one is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with an acetyl group at the 4-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-methylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the acylation of 3-methylpyridin-2(1H)-one using acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to a hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-Acetyl-3-methylpyridin-2(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-3-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The acetyl and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-Acetylpyridine: Lacks the methyl group at the 3-position.
4-Methylpyridin-2(1H)-one: Lacks the acetyl group at the 4-position.
2-Acetylpyridine: Acetyl group is at the 2-position instead of the 4-position.
Uniqueness
4-Acetyl-3-methylpyridin-2(1H)-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the acetyl and methyl groups on the pyridine ring can result in distinct properties compared to other pyridine derivatives.
Properties
CAS No. |
1256824-40-4 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-acetyl-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-9-8(5)11/h3-4H,1-2H3,(H,9,11) |
InChI Key |
ZYOIDDLAMUBRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CNC1=O)C(=O)C |
Origin of Product |
United States |
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